molecular formula C10H11N3O2 B2656412 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 57411-73-1

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2656412
CAS No.: 57411-73-1
M. Wt: 205.217
InChI Key: WZWIHKVNALDKET-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with three methyl groups and a carboxylic acid functional group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines
  • 1H-Pyrazolo[3,4-b]pyridines with various substitution patterns

Uniqueness

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a carboxylic acid functional group allows for unique interactions with molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-8(10(14)15)4-7-6(2)12-13(3)9(7)11-5/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWIHKVNALDKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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